molecular formula C8H15N3O2S B13957479 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide

1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide

Cat. No.: B13957479
M. Wt: 217.29 g/mol
InChI Key: FNUKAEYFAMHWAT-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of 1-isopropyl-1H-imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{1-isopropyl-1H-imidazole} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamides.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as an enzyme inhibitor.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
  • 1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide
  • 1-(1-propyl-1H-imidazol-2-yl)ethanesulfonamide

Uniqueness

1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-6(2)11-5-4-10-8(11)7(3)14(9,12)13/h4-7H,1-3H3,(H2,9,12,13)

InChI Key

FNUKAEYFAMHWAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)S(=O)(=O)N

Origin of Product

United States

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